
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine is an organic compound with a unique structure that includes a cyclohexylmethyl group, an ethyl group, and a pyrazolamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrazole derivative with cyclohexylmethyl halide under basic conditions, followed by the introduction of an ethyl group through a subsequent alkylation step. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclohexylmethyl)-4-methyl-1h-pyrazol-5-amine
- 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-3-amine
- 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-ol
Uniqueness
3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexylmethyl and ethyl groups on the pyrazole ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H21N3 |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
5-(cyclohexylmethyl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-2-10-11(14-15-12(10)13)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H3,13,14,15) |
Clave InChI |
CQENPFKPTSUKES-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NN=C1N)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


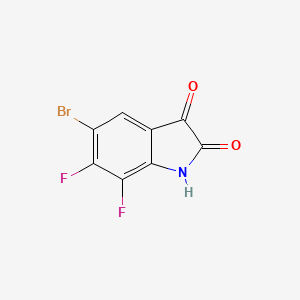

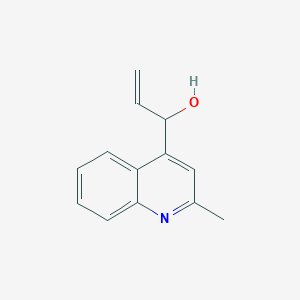
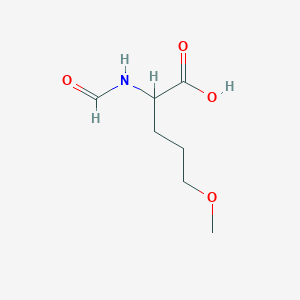
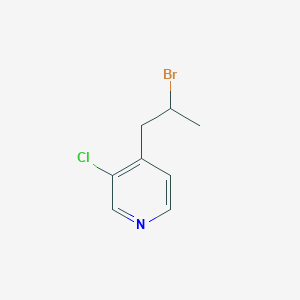
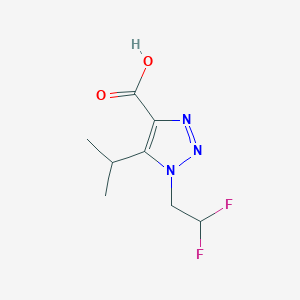
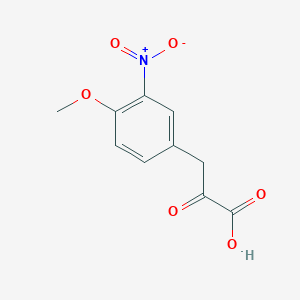
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
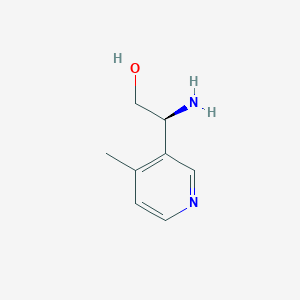
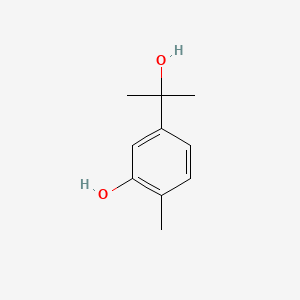

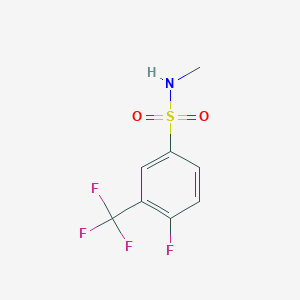
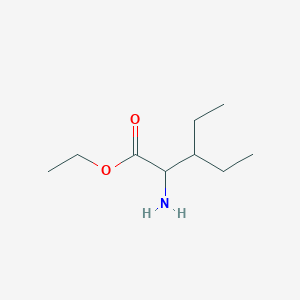
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
